(E)-tert-butyl 3-(2-bromo-4-chlorophenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(2-bromo-4-chlorophenyl)acrylate is an organic compound with the molecular formula C13H16BrClO2. This compound is characterized by the presence of a tert-butyl ester group and a substituted phenyl ring with bromine and chlorine atoms. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-4-chlorophenyl)acrylate typically involves the esterification of (E)-3-(2-bromo-4-chlorophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(2-bromo-4-chlorophenyl)acrylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The double bond in the acrylic ester can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted phenyl acrylates.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of saturated esters.
Scientific Research Applications
(E)-tert-butyl 3-(2-bromo-4-chlorophenyl)acrylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(2-bromo-4-chlorophenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: An organobromine compound used as a reagent in organic synthesis.
tert-Butyl bromoacetate: Used in the synthesis of various organic compounds and as a building block in chemical reactions.
Uniqueness
(E)-tert-butyl 3-(2-bromo-4-chlorophenyl)acrylate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation provides distinct chemical properties compared to other tert-butyl esters.
Properties
IUPAC Name |
tert-butyl (E)-3-(2-bromo-4-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(15)8-11(9)14/h4-8H,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTJVRBRRSEVLI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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